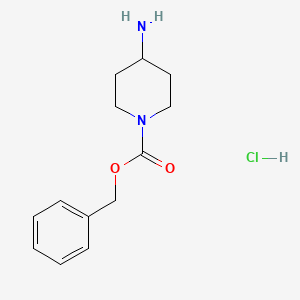

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWUZYQLHIGNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662464 | |

| Record name | Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-41-1 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, characterization, and application.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. Its rigid cyclic structure and the presence of a basic nitrogen atom allow for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. The introduction of a benzyl carbamate protecting group on the piperidine nitrogen, as seen in this compound, offers a stable yet readily cleavable handle for synthetic manipulations. This intermediate is particularly valuable in the construction of complex molecules, including analgesics, antipsychotics, and antiviral agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various reaction conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the reproducibility of experimental results.

Chemical Structure and Identifiers

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1159826-41-1[1] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 270.76 g/mol |

| Canonical SMILES | C1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl |

| InChI Key | InChI=1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H |

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available for the hydrochloride salt. The free base melts at 68 °C. | [2][3] |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | Inferred from hydrochloride salt nature |

| Storage | Sealed in a dry, room temperature environment. | [4] |

Synthesis and Reactivity

This compound serves as a versatile intermediate. Its synthesis and subsequent reactions are critical for the construction of more complex molecular architectures.

Synthetic Pathway

A common synthetic route to this compound involves the deprotection of a doubly protected piperidine derivative. A plausible synthesis is outlined below, starting from commercially available N-Boc-4-piperidone.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-Butyl (1-(benzyloxycarbonyl)piperidin-4-yl)carbamate

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add benzyl carbamate (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate

-

Dissolve tert-Butyl (1-(benzyloxycarbonyl)piperidin-4-yl)carbamate (1.0 eq) in a minimal amount of DCM.

-

Add a solution of hydrochloric acid in dioxane (4 M, 5.0 eq) or trifluoroacetic acid (TFA) (10 eq) in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base.

Step 3: Formation of this compound

-

Dissolve the crude Benzyl 4-aminopiperidine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Chemical Reactivity

The primary amine at the 4-position of the piperidine ring is the main site of reactivity. It readily undergoes nucleophilic reactions with a variety of electrophiles.

Figure 2: Common reactions of the 4-amino group.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its structure and purity. While experimental spectra for this specific compound are not widely available in the public domain, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and the piperidine ring protons. The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (~1.5-4.0 ppm). The amine and ammonium protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group (~127-137 ppm), the benzylic carbon (~67 ppm), and the carbons of the piperidine ring (~30-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

-

C=O stretching: A strong absorption around 1680-1700 cm⁻¹ due to the carbamate carbonyl group.

-

C-N stretching: Bands in the 1000-1250 cm⁻¹ region.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 235.14.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis. A typical method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength around 210 nm or 254 nm.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ease of functionalization of the primary amine and the ability to deprotect the piperidine nitrogen at a later stage in the synthesis.

While specific examples of marketed drugs synthesized directly from this intermediate are not readily found in the public literature, the 4-amino-1-benzylpiperidine scaffold is a core component of numerous compounds with therapeutic potential. For instance, derivatives of this scaffold have been investigated as muscarinic receptor antagonists for the treatment of overactive bladder and other conditions. The related compound, 4-Amino-1-benzylpiperidine, is used in the synthesis of inhibitors of p38α mitogen-activated protein kinase and dual-activity cholinesterase and Aβ-aggregation inhibitors for potential Alzheimer's disease therapy[5].

Figure 3: Role as a versatile intermediate in drug discovery.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from closely related compounds provides guidance.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[6].

-

Inhalation: May cause respiratory irritation. Avoid breathing dust.

-

Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of water.

-

Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: Harmful if swallowed. Do not ingest.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists in the design and synthesis of novel therapeutic agents. While a complete dataset of its physicochemical properties is not yet publicly available, the information presented in this guide, based on available data and analysis of related compounds, provides a solid foundation for its use in a research and development setting. Further characterization and documentation of its properties will undoubtedly enhance its utility in the scientific community.

References

-

ChemBK. (n.d.). Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.

- Jordan, V. C. (Ed.). (2007). Drug Resistance in Cancer: Mechanisms and Models. Humana Press.

- Google Patents. (n.d.). US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds.

- Fisher Scientific. (2021). Safety Data Sheet: Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.

-

Chem-Impex. (n.d.). 4-Amino-1-benzylpiperidine. Retrieved from [Link]

- Google Patents. (n.d.). US20100016365A1 - Substituted 4-amino-piperidines.

Sources

- 1. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | C13H19ClN2O2 | CID 11950907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 120278-07-1 CAS MSDS (4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | FB139884 [biosynth.com]

- 4. 1159826-41-1|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Amino-1-benzylpiperidine 98 50541-93-0 [sigmaaldrich.com]

- 6. 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate hydrochloride [synhet.com]

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride CAS number

An In-Depth Technical Guide to Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1159826-41-1), a pivotal building block in modern medicinal chemistry and drug development. This document delves into its fundamental physicochemical properties, offers expert insights into its synthesis and analytical validation, explores its applications as a versatile synthetic intermediate, and outlines rigorous safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory.

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its three-dimensional structure and ability to engage in key binding interactions make it an ideal backbone for ligands targeting a multitude of biological receptors. This compound emerges as a particularly valuable derivative. The molecule is strategically functionalized with three key features:

-

A piperidine core , providing the foundational structure.

-

A primary amine at the 4-position, which serves as a crucial nucleophilic handle for subsequent chemical modifications, such as amide bond formation or reductive amination.

-

A benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen, which deactivates the otherwise reactive secondary amine, directing reactions to the 4-position amine. This protecting group is renowned for its stability and can be cleanly removed under specific, non-destructive conditions.

-

The hydrochloride salt form, which enhances the compound's crystallinity, stability, and solubility in polar solvents compared to its free base, making it easier to handle and store.[1]

This combination of features makes it an important raw material and intermediate used in the synthesis of complex pharmaceutical and agrochemical compounds.[1] The N-benzyl piperidine motif, in a broader sense, is frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties in drug development.[2]

Physicochemical & Structural Properties

Accurate characterization of a starting material is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1159826-41-1 | [3][4] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [3][4] |

| Molecular Weight | 270.76 g/mol | [3][4] |

| IUPAC Name | Benzyl 4-aminopiperidine-1-carboxylate;hydrochloride | N/A |

| Appearance | White to off-white solid/powder | Inferred from general chemical properties |

| Solubility | Slightly soluble in water.[1] Soluble in some organic solvents. | [1] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container, often under an inert atmosphere.[1][5][6] | [1][5][6] |

| Related CAS Number | 120278-07-1 (Free Base) | [5][6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on precise control of protecting group chemistry. A common and logical pathway begins with a commercially available precursor, 1-Benzyl-4-piperidone.

Synthetic Workflow Overview

The causality behind this synthetic route is to build the desired functionality step-by-step while protecting reactive sites. The Cbz group is installed on the piperidine nitrogen, followed by the introduction of the amino group at the 4-position. The final step involves forming the hydrochloride salt.

Caption: High-level synthetic workflow from a common starting material.

Key Experimental Considerations

-

Step 1: Reductive Amination: This step introduces the key amino functionality. Using a precursor like 1-benzyl-4-piperidone is common in the synthesis of related piperidine structures.[7][8] The choice of reducing agent and conditions is critical to avoid side reactions.

-

Step 2: Cbz Protection: The introduction of the benzyloxycarbonyl (Cbz) group is a standard procedure in peptide synthesis and organic chemistry. It is chosen for its robustness during subsequent reaction steps and its susceptibility to clean removal via hydrogenolysis, which typically has minimal side products.

-

Step 3: N-Debenzylation: The removal of the N-benzyl group is selectively achieved through catalytic hydrogenation (e.g., using Palladium on carbon). This method is highly effective for cleaving benzyl amines without affecting the Cbz group, demonstrating orthogonal protection strategy.

-

Step 4: Hydrochloride Salt Formation: The final free base is often an oil or low-melting solid which can be difficult to purify and handle. Treatment with hydrochloric acid in a non-polar organic solvent (like diethyl ether or dioxane) precipitates the hydrochloride salt as a stable, crystalline solid, facilitating isolation, purification, and long-term storage.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and integrity of this compound is paramount before its use in sensitive drug discovery campaigns. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques converge to provide a complete picture of the material's quality.

Standard Analytical Workflow

Caption: A typical workflow for the analytical validation of the title compound.

In-Depth Methodologies

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: This is the gold standard for assessing the purity of non-volatile organic compounds. The compound is passed through a column (typically C18) under high pressure, and its elution time is measured. Purity is determined by the area percentage of the main peak relative to any impurity peaks.

-

Protocol: A typical method would involve a reverse-phase C18 column with a gradient elution system of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid to ensure good peak shape). Detection is commonly performed using a UV detector at wavelengths such as 210 nm and 254 nm.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR provide definitive structural confirmation by probing the chemical environment of each hydrogen and carbon atom in the molecule.[9][10]

-

Expected ¹H NMR Signals: One would expect to see characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic CH₂ protons (around 5.1 ppm), and a series of multiplets for the non-equivalent protons on the piperidine ring. The protons adjacent to the nitrogen atoms will be shifted downfield.

-

-

Mass Spectrometry (MS):

-

Principle: This technique confirms the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it can also provide molecular weight information for impurity peaks seen in the HPLC analysis.

-

Expected Result: In positive ion mode electrospray ionization (ESI+), the analysis should reveal the mass of the free base cation [M+H]⁺ at approximately m/z 235.29, corresponding to the molecular formula C₁₃H₁₈N₂O₂.[5][6]

-

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical starting material. Its utility lies in its bifunctional nature, allowing for the controlled and sequential addition of molecular complexity.

-

Scaffold for Library Synthesis: The primary amine at the 4-position is an ideal anchor point for parallel synthesis. It can be reacted with a diverse library of carboxylic acids (to form amides), aldehydes/ketones (via reductive amination), or sulfonyl chlorides (to form sulfonamides), rapidly generating a large number of distinct compounds for high-throughput screening.

-

Intermediate for Targeted Therapeutics: This building block is used in the synthesis of specific, high-value molecules, including inhibitors of kinases, proteases, and GPCRs. The N-benzyl piperidine motif is a recognized pharmacophore in many biologically active compounds.[2] For instance, related N-benzylpiperidine structures are key intermediates in the synthesis of menin inhibitors for treating certain types of leukemia and in the development of selective inhibitors for p38α mitogen-activated protein kinase.[8]

-

Fragment-Based Drug Discovery (FBDD): The core structure can be considered a valuable fragment that can be elaborated upon once initial binding to a biological target has been identified.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. The following guidelines are synthesized from available safety data sheets (SDS).

Hazard Identification

Based on related compounds, this compound should be handled as a hazardous substance.[11]

-

GHS Hazard Statements: Likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11][12]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] Wash hands and any exposed skin thoroughly after handling.[13][14] Wear protective gloves, protective clothing, eye protection, and face protection.[13][15]

First Aid and Exposure Control

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][16]

-

Skin Contact: Take off immediately all contaminated clothing.[13] Wash skin with plenty of soap and water.[15] If irritation occurs, get medical advice.[15]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[15] If not breathing, give artificial respiration.[13]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure emergency eye wash stations and safety showers are readily accessible.[15]

Storage and Stability

-

Conditions: Store in a dry, cool, and well-ventilated place.[1][17] Keep the container tightly closed and sealed, preferably under an inert gas like nitrogen or argon, to prevent moisture absorption and degradation.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][15]

Conclusion

This compound (CAS: 1159826-41-1) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, featuring an orthogonally protected bifunctional piperidine core, provides a reliable and versatile entry point into the synthesis of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical validation, combined with strict adherence to safety protocols, empowers researchers to fully leverage its potential in the quest for new therapeutic agents.

References

-

Biotuva Life Sciences. This compound.

-

SynHet. 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate hydrochloride.

-

BLD Pharm. 1159826-41-1|this compound.

-

ChemicalBook. 120278-07-1(4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER) Product Description.

-

Thermo Fisher Scientific. Safety Data Sheet - 1-Benzyl-4-piperidylamine.

-

Fisher Scientific. SAFETY DATA SHEET - Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.

-

PubChem. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride.

-

Synquest Labs. 4-Amino-1-benzylpiperidine Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde.

-

Combi-Blocks, Inc. Safety Data Sheet - 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride.

-

ChemicalBook. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum.

-

Fisher Scientific. Benzyl 4-aminopiperidine-1-carboxylate, 97%, Thermo Scientific.

-

ChemBK. Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

-

Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

-

Sigma-Aldrich. 4-Amino-1-benzylpiperidine 98.

-

ChemBK. 4-Amino-1-benzylpiperidine-4-carboxamide.

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

-

Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

-

Asian Journal of Chemistry. Synthesis, Crystal Structure and Characterization of Donepezil Hydrochloride.

-

PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid.

-

SpectraBase. 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum.

-

PubChem. 1-Benzyl-4-piperidylamine.

-

Benchchem. Benzyl 4-iodopiperidine-1-carboxylate.

-

ChemBK. 4-Amino-Piperidine-1-Carboxylic Acid Benzyl Ester.

-

Biosynth. Benzyl 4-aminopiperidine-1-carboxylate.

-

Cayman Chemical. 4-Anilino-1-benzylpiperidine.

-

BOC Sciences. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods.

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery.

-

Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

ChemicalBook. N-Benzylpiperidine-4-carboxaldehyde.

-

ChemBK. 4-Amino-1-benzylpiperidine.

Sources

- 1. Benzyl 4-aminopiperidine-1-carboxylate, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. 1159826-41-1|this compound|BLD Pharm [bldpharm.com]

- 5. 120278-07-1 CAS MSDS (4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | FB139884 [biosynth.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 9. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Amino-Piperidine-1-Carboxylic Acid Benzyl Ester [chembk.com]

- 12. chembk.com [chembk.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride (B4AC-HCl), a key intermediate in pharmaceutical synthesis. The document details its core physicochemical properties, including its precise molecular weight, and offers a deep dive into its synthesis, purification, and analytical characterization. This guide is intended to serve as a vital resource for researchers and professionals in drug development, offering field-proven insights and robust protocols to ensure scientific integrity and reproducibility. We will explore the causality behind experimental choices, present self-validating quality control methodologies, and provide a foundation of authoritative references.

Introduction: The Significance of a Versatile Piperidine Intermediate

This compound is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine core, coupled with a strategically placed primary amine and a readily cleavable benzyl carbamate protecting group, makes it an exceptionally versatile scaffold. This unique combination of functional groups allows for sequential and site-selective modifications, a critical feature in the construction of complex drug candidates.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it amenable to a variety of reaction conditions. A thorough understanding of its properties and behavior is paramount for its effective utilization in multi-step synthetic campaigns. This guide aims to provide that understanding, grounded in established scientific principles and practical laboratory experience.

Core Physicochemical Properties

A precise understanding of the fundamental properties of B4AC-HCl is the bedrock of its successful application. These parameters are critical for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 270.75 g/mol | [1] |

| CAS Number | 1159826-41-1 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 68 °C (decomposes) (for the free base) | [4] |

| Boiling Point | 367.2 ± 42.0 °C (Predicted) (for the free base) | [4] |

| Density | 1.151 ± 0.06 g/cm³ (Predicted) (for the free base) | [4] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like dimethylformamide and chloroform. | [3][5] |

Note: The melting and boiling points are for the free base, Benzyl 4-aminopiperidine-1-carboxylate. The hydrochloride salt is expected to have a higher melting point and is generally not distilled.

Synthesis and Purification: A Guided Pathway

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative method, drawing from established principles of piperidine chemistry.[6][7][8][9]

Synthetic Workflow Diagram

Sources

- 1. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | C13H19ClN2O2 | CID 11950907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1159826-41-1|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 8. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride mechanism of action

An In-depth Technical Guide to the Strategic Application of Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride in Drug Discovery

This compound represents a cornerstone in modern medicinal chemistry, not as an active therapeutic agent with a defined mechanism of action, but as a pivotal structural scaffold. Its true significance lies in its role as a versatile building block for the synthesis of a diverse array of potent and selective therapeutic agents. This guide delves into the strategic application of this compound, exploring the mechanistic underpinnings of the key drug classes derived from its core structure. We will examine its utility in the development of antiviral, antidiabetic, and antifungal agents, providing insights into the synthetic rationale and the biological pathways targeted by its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

PART 1: The 4-Aminopiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-aminopiperidine motif is a recurring feature in a multitude of bioactive compounds.[1] Its prevalence stems from a combination of favorable physicochemical properties and its ability to serve as a versatile anchor for introducing various pharmacophoric elements. The piperidine ring, a saturated heterocycle, offers a three-dimensional geometry that can effectively probe the binding pockets of biological targets. The amino group at the 4-position provides a convenient handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

This compound, in particular, offers several advantages as a starting material:

-

Protected Functionalities: The benzyl carbamate at the 1-position serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions while allowing for controlled deprotection at a later synthetic stage.

-

Reactive Handle: The primary amine at the 4-position is a nucleophilic center, readily participating in reactions such as amidation, reductive amination, and sulfonylation to build more complex molecular architectures.

-

Chirality: While the parent compound is achiral, substitution at the piperidine ring can introduce stereocenters, enabling the synthesis of chiral ligands for enhanced target specificity.

The strategic importance of this scaffold is underscored by its presence in compounds targeting a wide range of biological systems, as we will explore in the subsequent sections.

PART 2: Therapeutic Applications and Mechanisms of Action of Key Derivatives

Antiviral Therapeutics: CCR5 Receptor Antagonists for HIV-1 Entry Inhibition

One of the most significant applications of the 4-aminopiperidine scaffold is in the development of CCR5 receptor antagonists, a class of antiviral drugs that block the entry of HIV-1 into host cells.[1]

Mechanism of Action:

HIV-1 requires two co-receptors on the surface of host T-cells for entry: CD4 and either CCR5 or CXCR4. The virus first binds to CD4, which triggers a conformational change in the viral envelope glycoprotein gp120, exposing a binding site for the co-receptor. In CCR5-tropic HIV-1 strains, gp120 then binds to the CCR5 receptor. This interaction facilitates a further conformational change in the viral glycoprotein gp41, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.

CCR5 antagonists, synthesized from 4-aminopiperidine derivatives, are allosteric inhibitors. They do not bind to the same site as the natural chemokine ligands of CCR5. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the receptor. This binding event induces a conformational change in CCR5 that prevents its recognition by the viral gp120, effectively blocking the virus from entering the cell.

Experimental Workflow: Screening for CCR5 Antagonism

Caption: Workflow for the discovery of CCR5 antagonists.

Antidiabetic Agents: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of 4-aminopiperidine have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[2][3]

Mechanism of Action:

In response to food intake, the gut releases incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the pancreas to release insulin in a glucose-dependent manner, thereby lowering blood glucose levels. However, GLP-1 and GIP are rapidly inactivated by the enzyme DPP-4.

DPP-4 inhibitors, developed from the 4-aminopiperidine scaffold, bind to the active site of the DPP-4 enzyme and prevent it from degrading the incretin hormones.[3] By prolonging the action of GLP-1 and GIP, these inhibitors enhance insulin secretion and suppress glucagon release, leading to improved glycemic control in patients with type 2 diabetes. Kinetic studies have shown that some of these derivatives exhibit a competitive-type inhibition.[2][3]

Signaling Pathway: DPP-4 Inhibition and Glycemic Control

Caption: Mechanism of DPP-4 inhibitors in glucose homeostasis.

Antifungal Agents: Targeting Ergosterol Biosynthesis

The 4-aminopiperidine structure is also a key component of novel antifungal agents that target the ergosterol biosynthesis pathway in fungi.[4]

Mechanism of Action:

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The disruption of ergosterol biosynthesis is a well-established and effective strategy for antifungal therapy.

Certain 4-aminopiperidine derivatives have been shown to inhibit key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[4] By blocking these enzymes, the compounds prevent the formation of ergosterol and lead to the accumulation of toxic sterol intermediates. This disrupts the fungal cell membrane, leading to growth inhibition and cell death.

Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Putative Target |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 0.5 - 4 | Sterol C14-reductase, Sterol C8-isomerase |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | 1 - 8 | Sterol C14-reductase, Sterol C8-isomerase |

Data synthesized from studies on novel 4-aminopiperidine derivatives.[4]

PART 3: Synthetic Strategies and Experimental Protocols

The synthesis of diverse libraries of bioactive compounds from this compound typically involves the functionalization of the 4-amino group. A common and effective method is reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, dichloroethane) is added a carbonyl compound (aldehyde or ketone, 1.1 eq.) and a mild acid catalyst (e.g., acetic acid).

-

Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine or enamine.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise to the mixture.[4] The reaction is then stirred until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired N-substituted 4-aminopiperidine derivative.

This protocol allows for the introduction of a wide variety of substituents at the 4-position, enabling the generation of large chemical libraries for high-throughput screening.

Conclusion

This compound is a testament to the power of scaffold-based drug design. While it does not possess a therapeutic mechanism of action in its own right, its strategic use as a synthetic building block has enabled the discovery and development of important therapeutic agents across multiple disease areas. The inherent versatility of the 4-aminopiperidine core allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for diverse biological targets. This guide has highlighted its pivotal role in the creation of HIV-1 entry inhibitors, DPP-4 inhibitors for diabetes, and novel antifungal agents, underscoring its enduring value to the drug discovery community. Future exploration of this privileged scaffold will undoubtedly continue to yield innovative therapeutics.

References

-

Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: MDPI URL: [Link]

-

Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists Source: PubMed URL: [Link]

-

Title: Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents Source: PubMed URL: [Link]

-

Title: Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents Source: ResearchGate URL: [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride and Its Derivatives

This guide provides an in-depth exploration of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a key molecular scaffold in modern medicinal chemistry. While its intrinsic biological activity is limited, its true value lies in its role as a versatile starting material for the synthesis of a diverse range of potent and specific modulators of critical biological targets. We will delve into the rationale behind its use and provide detailed methodologies for the synthesis and evaluation of its derivatives, which have shown significant promise as acetylcholinesterase (AChE) inhibitors, antifungal agents, sigma-1 (σ1) receptor ligands, and histone deacetylase (HDAC) inhibitors.

Introduction: The Strategic Importance of the 4-Aminopiperidine Core

This compound serves as a foundational building block in drug discovery. The piperidine ring is a prevalent motif in many approved drugs due to its favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The 4-amino group provides a crucial handle for chemical modification, allowing for the introduction of various functional groups to target specific biological macromolecules. The benzyl-1-carboxylate protecting group offers a stable yet readily cleavable moiety, enabling further diversification at the piperidine nitrogen. This combination of features makes it an ideal scaffold for creating libraries of compounds for high-throughput screening and lead optimization.

Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Derivatives of the 4-aminopiperidine scaffold have been synthesized that exhibit potent AChE inhibitory activity.

Rationale for Targeting AChE

By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. The 4-aminopiperidine core can be elaborated with pharmacophores that interact with key residues in the active site of AChE.

Synthesis of AChE Inhibitors

A series of potent AChE inhibitors can be synthesized from the core scaffold. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride has demonstrated exceptionally high potency.[1]

Experimental Protocol: Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives [1]

This protocol outlines a general multi-step synthesis starting from a related piperidine derivative, which can be accessed from this compound.

-

Step 1: Synthesis of the Amine Intermediate: The synthesis typically begins with the appropriate 4-substituted piperidine. For instance, coupling 4-N-Boc-aminopiperidine with a suitable benzyl halide.

-

Step 2: Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the primary amine.

-

Step 3: Acylation: The resulting amine is then acylated with a substituted benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the desired benzamide moiety. The choice of substituent on the benzoyl ring is critical for modulating activity.

-

Step 4: N-Alkylation (Optional): If desired, the amide nitrogen can be further alkylated (e.g., with methyl iodide) to enhance potency.

-

Step 5: Purification and Salt Formation: The final compound is purified by column chromatography and can be converted to its hydrochloride salt for improved solubility and handling.

Biological Evaluation: Ellman's Assay

The inhibitory activity of the synthesized compounds against AChE is typically determined using the spectrophotometric method developed by Ellman.[2][3]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [2][4]

-

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

AChE enzyme solution

-

Test inhibitor solution at various concentrations

-

-

Procedure (96-well plate format):

-

Add phosphate buffer, DTNB solution, and the test inhibitor solution to the wells.

-

Add the AChE enzyme solution to initiate a pre-incubation period.

-

Start the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated.

Structure-Activity Relationship and Performance Data

The potency of these inhibitors is highly dependent on the substituents on the benzamide ring.

| Compound ID | Modification | AChE IC50 (nM) | Reference |

| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | 0.56 | [1] |

| 13e (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | [5] |

| 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl | 1.2 | [6] |

Antifungal Agents Targeting Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. The 4-aminopiperidine scaffold has been utilized to develop novel inhibitors of this pathway.

Rationale for Targeting Ergosterol Synthesis

Inhibiting enzymes in the ergosterol biosynthesis pathway disrupts the integrity and function of the fungal cell membrane, leading to fungal cell death. This pathway is absent in humans, providing a degree of selectivity for antifungal agents.

Mechanism of Action

Derivatives of the 4-aminopiperidine scaffold have been shown to inhibit key enzymes in the ergosterol pathway, such as sterol C14-reductase and sterol C8-isomerase.

Biological Evaluation: Ergosterol Quantitation Assay

The effect of the synthesized compounds on ergosterol biosynthesis can be determined by quantifying the total ergosterol content in fungal cells after treatment.

Experimental Protocol: Quantification of Ergosterol Content [7][8]

-

Principle: Fungal cells are cultured in the presence of the test compound. After incubation, the cellular sterols are extracted and the ergosterol content is quantified spectrophotometrically based on its characteristic absorbance spectrum.

-

Procedure:

-

Culture a fungal strain (e.g., Candida albicans) in a suitable medium with varying concentrations of the test compound.

-

Harvest the cells by centrifugation.

-

Perform saponification of the cell pellet using alcoholic potassium hydroxide to break open the cells and hydrolyze esters.

-

Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.

-

Scan the absorbance of the extract between 240 and 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.

-

Calculate the ergosterol content based on the absorbance values at specific wavelengths.

-

-

Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.

Sigma-1 (σ1) Receptor Ligands for CNS Disorders

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of neurological and psychiatric conditions, making it an attractive therapeutic target.

Rationale for Targeting the σ1 Receptor

Modulation of the σ1 receptor can influence a range of cellular processes, including calcium signaling, ion channel function, and neuronal plasticity.[9] Ligands that bind to the σ1 receptor can have neuroprotective, antidepressant, and anxiolytic effects.

Signaling Pathway of the σ1 Receptor

The following diagram illustrates the central role of the σ1 receptor in cellular signaling.

Caption: σ1 receptor activation and downstream signaling.

Biological Evaluation: Radioligand Binding Assay

The affinity of novel compounds for the σ1 receptor is determined through competitive radioligand binding assays.

Experimental Protocol: σ1 Receptor Radioligand Binding Assay [6][10]

-

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., -pentazocine) from the σ1 receptor in a tissue homogenate (e.g., guinea pig brain membranes).

-

Reagents:

-

Tissue membrane preparation rich in σ1 receptors.

-

Radioligand (e.g., -pentazocine).

-

Assay buffer (e.g., Tris-HCl).

-

Non-specific binding agent (e.g., haloperidol) to determine background binding.

-

Test compound at various concentrations.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate a competition curve, from which the Ki value (a measure of the inhibitor's binding affinity) can be calculated using the Cheng-Prusoff equation.

Histone Deacetylase (HDAC) Inhibitors in Oncology

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers, making them a key target for anticancer drug development.

Rationale for Targeting HDACs

HDAC inhibitors cause hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. They also affect the acetylation status of non-histone proteins involved in cell cycle control and apoptosis.[11][12]

Mechanism of HDAC Inhibition

The following diagram illustrates the mechanism of action of HDAC inhibitors.

Caption: Mechanism of action of HDAC inhibitors.

Biological Evaluation: Fluorometric HDAC Activity Assay

The inhibitory potential of compounds against HDAC enzymes is commonly assessed using a fluorometric assay.

Experimental Protocol: Fluorometric HDAC Activity Assay [13][14]

-

Principle: This assay uses a substrate composed of an acetylated lysine side chain linked to a fluorophore. When the substrate is deacetylated by an HDAC enzyme, a developer enzyme can cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

-

Reagents:

-

HDAC enzyme source (e.g., nuclear extract or purified HDAC isoform).

-

Fluorogenic HDAC substrate.

-

HDAC assay buffer.

-

Developer solution.

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Test compound at various concentrations.

-

-

Procedure (96-well plate format):

-

Incubate the HDAC enzyme with the test compound in the assay buffer.

-

Add the fluorogenic substrate to start the reaction.

-

After a set incubation period, add the developer solution to stop the deacetylation and initiate fluorescence generation.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~355/460 nm).

-

-

Data Analysis: The HDAC activity is proportional to the fluorescent signal. The percent inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control. The IC50 value is then determined.

Conclusion

This compound is a testament to the power of scaffold-based drug design. Its utility as a versatile synthetic intermediate has enabled the development of potent and selective modulators for a range of important biological targets. The methodologies and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore the potential of this valuable chemical entity. By understanding the rationale behind experimental design and applying robust evaluation techniques, the full therapeutic potential of derivatives from this core scaffold can be realized.

References

- Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.

- Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)

- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology.

-

PatSnap. (2024). What are HDAC inhibitors and how do they work? Retrieved from [Link]

-

Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

- Su, T. P., et al. (2010). The sigma-1 receptor: roles in neuronal plasticity and disease. Current pharmaceutical design.

- Frontiers in Pharmacology. (2020).

- Kuca, K., & Musilek, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.

- Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of clinical microbiology.

- PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.

-

ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

-

Elabscience. (n.d.). Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit. Retrieved from [Link]

- ResearchGate. (n.d.). AChE activity assay by Ellman method.

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

- PubMed Central. (2020). Characterization of pulmonary sigma receptors by radioligand binding.

- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]

- MDPI. (2021).

- Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.

- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group.

- Oxford Academic. (n.d.). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase.

- PubMed. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

Sources

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 11. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. caymanchem.com [caymanchem.com]

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Profile of Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride

Introduction

This compound is a key building block in organic synthesis, frequently utilized in the development of pharmaceutical agents. As with any compound intended for biological application, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2] Poor solubility can impede formulation development, lead to unreliable results in biological assays, and present significant challenges for achieving desired in vivo exposure.[1][3][4]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this document serves as a detailed procedural whitepaper. It outlines the foundational principles of solubility determination, presents robust, step-by-step protocols for experimental measurement, and explains the causality behind methodological choices, thereby empowering researchers to generate accurate and reliable data.

Part 1: Physicochemical Characterization and Structural Insights

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties.[5] this compound possesses distinct structural motifs that govern its interaction with various solvents.

Key Structural Features:

-

Piperidine Hydrochloride Salt: The core structure contains a basic piperidine nitrogen, which is protonated to form a hydrochloride salt. This ionic character generally imparts greater solubility in polar protic solvents, most notably water, through favorable ion-dipole interactions.[6]

-

Benzyl Carbamate Group: This portion of the molecule includes an aromatic ring and an ester linkage, contributing to its lipophilic nature. This can enhance solubility in organic solvents but may limit aqueous solubility.

-

Primary Amine: The 4-amino group is a hydrogen bond donor and acceptor, which can facilitate interactions with protic solvents.

The interplay between the ionic hydrochloride salt and the lipophilic benzyl group dictates the compound's overall solubility profile. Its solubility is expected to be highly dependent on the pH of the aqueous medium, a direct consequence of the amine's pKa.

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [7] |

| Molecular Weight | 270.76 g/mol | [7][8] |

| CAS Number | 1159826-41-1 | [7] |

| Appearance | White to light yellow powder/lump | [9] |

| Water Solubility (Qualitative) | Slightly soluble in water | [9][10] |

| Predicted pKa (of parent amine) | 10.07 ± 0.20 | [9] |

Part 2: Foundational Principles of Solubility Measurement

In drug discovery, solubility is not a single value but is assessed using different methods tailored to specific stages of the development pipeline. The two primary types of solubility measurements are thermodynamic and kinetic.[5]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound, defined as the saturation concentration of the most stable crystalline form in a solvent at equilibrium.[1][11] It is the gold-standard measurement, crucial for lead optimization and pre-formulation studies.[5][11] The most common method for its determination is the Shake-Flask method , which involves agitating an excess of the solid compound in the solvent for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][6]

-

Kinetic Solubility: This high-throughput assay measures the concentration at which a compound, rapidly dissolved from a concentrated dimethyl sulfoxide (DMSO) stock, precipitates out of an aqueous buffer.[4][12][13] While faster and requiring less material, this method often overestimates the true thermodynamic solubility because it can generate supersaturated solutions or amorphous precipitates.[3][5] It is primarily used for rapid screening of large compound libraries in early discovery phases.[5][13]

For a definitive characterization of this compound, determining its thermodynamic solubility is the recommended approach.

Part 3: Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, incorporating best practices to ensure data accuracy and reproducibility.

Protocol 3.1: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Expert Rationale: This method is chosen for its accuracy and ability to determine the true equilibrium state between the solid and dissolved compound, which is essential for downstream development decisions.[1] An incubation time of 24 hours is standard, but verification that equilibrium has been reached (e.g., by sampling at both 24 and 48 hours and confirming consistent concentrations) is a critical validation step.

Materials:

-

This compound (solid, purity >98%)

-

Solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Methanol, Ethanol (all HPLC grade or equivalent)

-

Analytical balance

-

Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

-

Thermostatic shaker or rotator

-

Calibrated pH meter

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is key; enough solid must remain at the end of the experiment to confirm saturation. A starting point is to add ~2-5 mg of compound to 1 mL of the selected solvent.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24-48 hours to allow the system to reach equilibrium.[6][11]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[14]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. This step removes any remaining microscopic particulates.[6]

-

Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL and µM. The experiment should be performed in triplicate for statistical validity.

Protocol 3.2: Analytical Quantification by HPLC-UV

Objective: To accurately quantify the concentration of dissolved this compound.

Expert Rationale: HPLC-UV is a robust, reliable, and widely available technique for quantifying organic molecules with a UV chromophore, such as the benzyl group in the target compound.[1] Developing a validated method ensures specificity, linearity, and accuracy in the measurements.[15]

Suggested HPLC-UV Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[16]

-

Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 10 minutes) to ensure good peak shape and separation from any impurities.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Scan for maximum absorbance (e.g., 220-300 nm) and select the optimal wavelength for quantification.[1]

-

Column Temperature: 30 °C

Calibration and Validation:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard and construct a calibration curve by plotting the peak area against concentration.

-

The curve should demonstrate linearity (R² > 0.99) over the desired concentration range. The concentrations of the unknown solubility samples must fall within this validated range.

Part 4: Data Visualization and Interpretation

Data Summary Table

All experimentally determined solubility data should be organized for clarity and comparison.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (µM) ± SD |

| Deionized Water | 25 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data |

| 0.1 M HCl | 25 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Other Solvents | 25 | Experimental Data | Experimental Data |

Experimental Workflow Diagram

The logical flow for determining thermodynamic solubility is visualized below.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 5: Safety and Handling Precautions

As a chemical intermediate, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) should always be consulted, general precautions for amine hydrochloride salts apply.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat, to prevent eye and skin contact.[17][18][19]

-

Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder.[17][18]

-

Handling: Avoid breathing dust.[18] Wash hands thoroughly after handling.[17]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[9][10][17]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water.[18][20] If inhaled, move to fresh air.[18][20] Seek medical attention if irritation persists.[20]

Conclusion

A precise determination of the solubility of this compound is a foundational step for its effective use in research and drug development. This guide provides the necessary scientific context and detailed experimental protocols to generate high-quality, reliable solubility data. By differentiating between thermodynamic and kinetic solubility and employing the gold-standard shake-flask method coupled with validated HPLC-UV analysis, researchers can build a robust physicochemical profile of this compound. Such data is indispensable for guiding formulation strategies, ensuring the integrity of biological assays, and ultimately, advancing promising scientific endeavors.

References

- 1. evotec.com [evotec.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. enamine.net [enamine.net]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1159826-41-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. 4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 120278-07-1 CAS MSDS (4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. synquestlabs.com [synquestlabs.com]

- 20. combi-blocks.com [combi-blocks.com]

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Introduction

In the landscape of pharmaceutical research and development, the chemical integrity of synthetic intermediates and building blocks is paramount. This compound is a key piperidine derivative, a structural motif frequently employed in the synthesis of complex molecular entities targeting a range of biological pathways. The stability of this compound is not merely a matter of inventory management; it is a critical variable that directly impacts reaction yield, impurity profiles, and the ultimate success of multi-step synthetic campaigns. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and stability assessment to ensure its integrity from receipt to reaction.

Physicochemical Profile

Understanding the inherent chemical nature of this compound is fundamental to predicting its behavior. The molecule's structure incorporates several functional groups that dictate its reactivity and stability. The hydrochloride salt form is intentional, serving to enhance the compound's stability and improve its solubility in polar solvents compared to its free base form.

| Property | Value | Source(s) |

| IUPAC Name | 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride | [1][2] |

| CAS Number | 1159826-41-1 | [3] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [2][3][4] |

| Molecular Weight | 270.76 g/mol | [2][3] |

| Form | Solid, powder | [5] |

| Melting Point | 68 °C (decomposes) for the free base | [6][7] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide | [8] |

Intrinsic Stability and Potential Degradation Pathways

The molecular architecture of this compound contains two primary points of potential instability: the benzyl carbamate group and the 4-amino moiety. Degradation is not a random event but a predictable outcome of specific chemical reactions driven by environmental factors.

-

Hydrolysis: The carbamate linkage is an ester of a carbamic acid and is susceptible to hydrolysis under both acidic and basic conditions. This cleavage would result in the formation of 4-aminopiperidine, benzyl alcohol, and carbon dioxide. The presence of the hydrochloride salt provides some protection against base-catalyzed hydrolysis but may not prevent acid-catalyzed degradation, particularly in the presence of moisture.

-

Oxidation: The primary amino group at the 4-position and the tertiary amine within the piperidine ring can be susceptible to oxidation, leading to the formation of various impurities. This process can be accelerated by atmospheric oxygen, trace metal catalysts, and light.

-